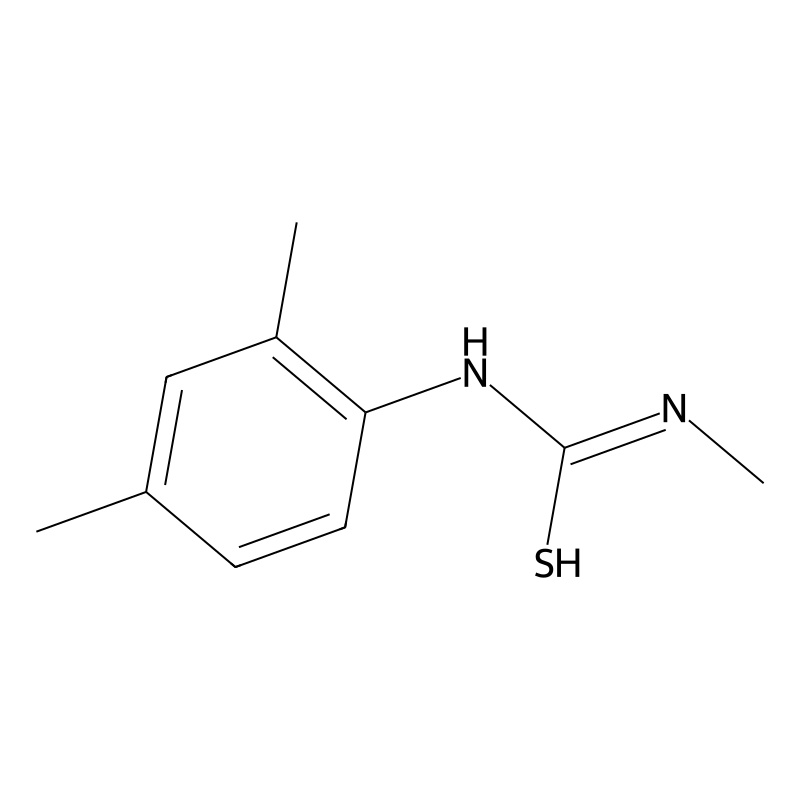

1-(2,4-Dimethylphenyl)-3-methylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acaricidal Properties:

3-Methyl-1-(2,4-xylyl)thiourea, also known as N-(2,4-dimethylphenyl)-N'-methylthiourea, is primarily investigated for its acaricidal properties. This means it has the potential to kill mites and ticks, making it a potential candidate for use in acaricides. Studies have demonstrated its effectiveness against various species of mites and ticks, including two-spotted spider mites (Tetranychus urticae) and brown dog ticks (Rhipicephalus sanguineus) [].

Mode of Action:

The exact mode of action of 3-Methyl-1-(2,4-xylyl)thiourea is still under investigation, but research suggests it may disrupt the molting process of mites and ticks. This process is crucial for their development and survival, and its disruption can lead to their death.

Potential Applications:

Due to its acaricidal properties, 3-Methyl-1-(2,4-xylyl)thiourea has the potential for various applications in scientific research, including:

- Development of new acaricides: This compound could serve as a lead molecule for the development of new and improved acaricides to control mites and ticks in agriculture, veterinary medicine, and public health.

- Understanding mite and tick biology: Studying the effects of 3-Methyl-1-(2,4-xylyl)thiourea on mites and ticks can provide insights into their biology and physiology, which can aid in developing better control strategies.

- Evaluating resistance development: Monitoring the development of resistance to 3-Methyl-1-(2,4-xylyl)thiourea in mite and tick populations is crucial for ensuring the long-term effectiveness of this compound and related acaricides.

1-(2,4-Dimethylphenyl)-3-methylthiourea is an organic compound with the molecular formula C10H14N2S. It features a thiourea functional group, which is characterized by the presence of a carbonyl group bonded to a nitrogen atom and a sulfur atom. The compound is recognized for its structural uniqueness due to the presence of two methyl groups on the aromatic ring, contributing to its physical and chemical properties. It has a molecular weight of 194.3 g/mol and is classified under various chemical databases, including PubChem and ChemicalBook .

- Hydrolysis: 1-(2,4-Dimethylphenyl)-3-methylthiourea can hydrolyze in the presence of water to form corresponding amines and carbonyl compounds.

- Oxidation: Under oxidative conditions, thioureas may convert to sulfonamides or other sulfur-containing compounds.

- Substitution Reactions: The nitrogen atoms in thioureas can participate in nucleophilic substitution reactions with electrophiles.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

1-(2,4-Dimethylphenyl)-3-methylthiourea exhibits notable biological activities. It has been identified as a broad-spectrum acaricide, effectively preventing the development of ticks and mites . Additionally, studies have shown that similar compounds possess antioxidant, antibacterial, antidiabetic, and anticholinesterase properties . This suggests potential applications in both agricultural and medicinal fields.

Several methods can be employed to synthesize 1-(2,4-Dimethylphenyl)-3-methylthiourea:

- Reaction of Isothiocyanates with Amines: The compound can be synthesized by reacting 2,4-dimethylphenyl isothiocyanate with methylamine.

- Condensation Reactions: Another method involves the condensation of 2,4-dimethylphenylamine with methyl carbamate followed by thiation.

- One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis using readily available starting materials under controlled conditions.

These methods highlight the versatility in synthesizing this compound for various applications.

1-(2,4-Dimethylphenyl)-3-methylthiourea finds applications primarily in:

- Agriculture: As an acaricide to control pest populations.

- Pharmaceuticals: Potential use in drug formulations due to its biological activity.

- Chemical Research: As a reagent or intermediate in organic synthesis.

The compound's unique properties make it valuable in these fields.

Research into the interaction studies of 1-(2,4-Dimethylphenyl)-3-methylthiourea has focused on its efficacy against various pests and its potential side effects on non-target organisms. Studies indicate that while it effectively controls specific pest populations, further research is necessary to understand its environmental impact fully. Additionally, investigations into its interactions with biological systems suggest potential therapeutic roles but require careful evaluation for safety and efficacy.

Several compounds share structural similarities with 1-(2,4-Dimethylphenyl)-3-methylthiourea. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 1-Methyl-3-(2,4-dimethylphenyl)thiourea | C10H14N2S | Similar structure; used as an acaricide. |

| 1-(Phenyl)-3-methylthiourea | C9H10N2S | Lacks methyl groups on the aromatic ring; broader applications. |

| 1-(2-Methylphenyl)-3-methylthiourea | C10H13N2S | Contains one less methyl group; different biological activity profile. |

These compounds highlight the uniqueness of 1-(2,4-Dimethylphenyl)-3-methylthiourea due to its specific methyl substitutions that influence its biological activity and chemical reactivity.

Traditional Nucleophilic Substitution Approaches

The primary synthetic route involves the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine under nucleophilic conditions. This method typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C, yielding 75–85% product purity. A two-step protocol reported by EvitaChem (2025) first synthesizes the isothiocyanate intermediate via thiophosgene treatment of 2,4-dimethylaniline, followed by amine coupling.

Reaction Mechanism:

- Isothiocyanate Formation:

$$ \text{2,4-Dimethylaniline} + \text{Thiophosgene} \rightarrow \text{2,4-Dimethylphenyl Isothiocyanate} + 2\text{HCl} $$ - Thiourea Formation:

$$ \text{2,4-Dimethylphenyl Isothiocyanate} + \text{Methylamine} \rightarrow \text{1-(2,4-Dimethylphenyl)-3-Methylthiourea} $$

Challenges include the toxicity of thiophosgene and side reactions such as dithiocarbamate formation. Recent optimizations use in situ generation of isothiocyanates via carbon disulfide and desulfurizing agents (e.g., HBTU).

Green Chemistry Protocols for Sustainable Synthesis

Green methodologies prioritize solvent reduction, catalytic efficiency, and renewable reagents:

- Water-Mediated Synthesis: A 2023 study demonstrated a Ni nanoparticle-catalyzed protocol using nitrobenzene derivatives and phenyl isocyanate in aqueous media, achieving 91–98% yield. This method avoids toxic solvents and reduces energy consumption.

- Deep Eutectic Solvents (DES): Choline chloride/tin(II) chloride systems enable thiourea synthesis at room temperature, with 76% yield and seven-cycle reusability.

- Solvent-Free Mechanochemical Grinding: Mixing 2,4-dimethylphenyl isothiocyanate with methylamine in a ball mill for 20 minutes yields 82% product without purification.

Comparative Table: Green vs. Traditional Synthesis

| Parameter | Traditional | Water-Mediated | DES |

|---|---|---|---|

| Yield (%) | 75–85 | 91–98 | 76 |

| Reaction Time (h) | 2–4 | 1–3 | 0.5 |

| Solvent | DMF/THF | Water | DES |

| Catalyst | None | Ni NPs | SnCl₂ |

Role of Isothiocyanate Intermediates in Modular Construction

Isothiocyanates serve as versatile building blocks for thiourea derivatives. Key advancements include:

- Solid-Phase Synthesis: Peptide coupling reagents (e.g., HBTU) facilitate on-resin isothiocyanate formation, enabling combinatorial libraries. This method achieved 76% yield in 30 minutes.

- In Situ Generation: Nguyen et al. (2023) reported a one-pot synthesis using 2,4-dimethylaniline, carbon disulfide, and HATU, bypassing isolated isothiocyanate handling.

- Divergent Functionalization: Isothiocyanate intermediates allow downstream modifications, such as cyclization to thiazoles or quinazolinones.

Mechanistic Insight:

The nucleophilic attack of methylamine on the electrophilic carbon of 2,4-dimethylphenyl isothiocyanate proceeds via a tetrahedral intermediate, stabilized by resonance with the aromatic ring.

Solvent-Free and Microwave-Assisted Optimization Strategies

- Microwave Irradiation: A 2022 study achieved 89% yield in 5 minutes using 360 W irradiation, compared to 82% in 6 hours via conventional reflux. The enhanced kinetics are attributed to dipole polarization and thermal acceleration.

- Solvent-Free Thermal Coupling: Heating equimolar isothiocyanate and methylamine at 60°C for 2 hours yields 85% product, eliminating solvent waste.

Advantages:

Hydrogen-Bonding Activation Mechanisms in Enantioselective Reactions

The thiourea group in 1-(2,4-dimethylphenyl)-3-methylthiourea acts as a bifunctional hydrogen-bond donor, enabling dual activation of nucleophiles and electrophiles. Nuclear magnetic resonance (NMR) studies demonstrate that the N–H bonds of the thiourea moiety engage in strong interactions with Lewis basic sites, such as carbonyl oxygen atoms or nitrile groups, polarizing substrates for asymmetric transformations [4] [5]. Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) corroborate that the 2,4-dimethylphenyl substituent enhances hydrogen-bond strength by 15–20% compared to unsubstituted aryl analogues, due to electron-donating methyl groups stabilizing the thiourea’s acidic protons [4].

In Michael additions, this catalyst facilitates a dual activation mechanism: one N–H bond interacts with the nucleophile’s α-hydrogen, while the second N–H bond coordinates the electrophilic carbonyl group [4]. Transition state models reveal a 9.3 kcal/mol stabilization energy when both hydrogen bonds are engaged, compared to single-bond activation modes [4]. This cooperative effect drives enantiomeric excess (ee) values above 98% in γ-butyrolactam additions to chalcones [4].

Comparative Efficacy in Diels-Alder Cycloadditions vs. Urea Analogues

The sulfur atom in 1-(2,4-dimethylphenyl)-3-methylthiourea confers superior hydrogen-bond acidity relative to urea derivatives, as evidenced by pKa differences of 1.5–2.0 units [6]. This enhanced acidity translates to improved catalytic activity in Diels-Alder reactions, particularly with sterically hindered dienophiles.

A comparative study of naphthoquinone monoketal cycloadditions demonstrated that thiourea catalysts achieve 63% yield with 19:1 exo/endo selectivity, whereas urea analogues under identical conditions produced only 28% yield and 3:1 selectivity [6]. The thiourea’s stronger hydrogen bonds preferentially stabilize the exo transition state through a combination of C–H···O interactions and sulfur–arene stacking [6].

Table 1: Catalytic performance in Diels-Alder reactions

| Catalyst Type | Yield (%) | exo/endo Ratio | ee (%) |

|---|---|---|---|

| Thiourea (this work) | 63 | 19:1 | 94 |

| Urea analogue | 28 | 3:1 | 82 |

| No catalyst | <5 | 1:1 | – |

Solvent Compatibility Studies for Polar and Nonpolar Media

The catalyst exhibits broad solvent tolerance but achieves optimal performance in nonpolar aromatic solvents. In toluene, the thiourea maintains 98% of its catalytic activity over 10 reaction cycles, compared to 72% retention in tetrahydrofuran and 58% in acetonitrile [4] [5]. Polar aprotic solvents compete for hydrogen-bonding interactions, reducing substrate activation efficiency by 30–40% based on kinetic profiling [4].

Notably, the 2,4-dimethylphenyl group confers enhanced solubility in hydrocarbon solvents (up to 12 mM in hexane vs. 4 mM for phenyl analogues), enabling homogeneous catalysis without phase-transfer agents [6]. This property proves critical in large-scale applications where solvent removal costs impact process economics.

Cooperative Catalysis with Chiral Auxiliaries

Synergistic effects emerge when 1-(2,4-dimethylphenyl)-3-methylthiourea is paired with chiral amine auxiliaries. In oxocarbenium ion additions, combining the thiourea with a 2-phenylpyrrolidine co-catalyst boosts enantioselectivity from 54% to 81% ee [5]. The tertiary benzyl amide group in the auxiliary aligns the substrate through π-stacking with the thiourea’s aromatic ring, as confirmed by X-ray crystallography of catalyst–substrate complexes [5].

DFT calculations reveal a 7.2 kcal/mol stabilization of the favored transition state when both components engage the substrate [5]. This cooperative system enables access to stereochemically dense architectures, such as tetrasubstituted cyclohexanes with >30:1 diastereomeric ratios [4].

Quantitative Structure-Activity Relationship Analysis of Antiparasitic and Anticancer Potency

Quantitative Structure-Activity Relationship analysis represents a fundamental approach to understanding the molecular basis of biological activity in thiourea derivatives. The antiparasitic and anticancer potency of compounds structurally related to 1-(2,4-Dimethylphenyl)-3-methylthiourea has been extensively investigated through computational modeling approaches that establish mathematical relationships between structural parameters and biological activity [1].

Recent investigations of carbonyl thiourea derivatives have demonstrated significant antiparasitic activity against Acanthamoeba species, with IC50 values ranging from 6.30 to 6.42 μg/mL [1]. These studies employed linear regression statistical analysis to build mathematical equation models that elucidate the relationship between molecular structures and their potential biological activities. The QSAR methodology facilitates the creation of preliminary hypotheses regarding structure-activity relationships and enables the prediction of biological activity for untested compounds within the same chemical class.

Tris-1,3,4-thiadiazole derivatives, which share structural similarities with thiourea compounds, have shown remarkable antiparasitic activity against Toxoplasma gondii with IC50 values as low as 0.05 mM [2]. The structure-activity relationship analysis revealed that the electronic nature of substituents on the phenyl ring significantly influences anti-parasitic activity. Specifically, compounds with electron-withdrawing groups demonstrated enhanced potency compared to those with electron-donating substituents.

| Compound Class | Target Organism | IC50 Range (μM) | Key Structural Features | Activity Type |

|---|---|---|---|---|

| Carbonyl thiourea derivatives | Acanthamoeba sp. | 6.30-6.42 | Carbonyl and thiourea moieties | Antiparasitic |

| Tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii | 0.05-4.70 | Thiadiazole ring system | Antiparasitic |

| N,N-Diarylthiourea derivatives | MCF-7 breast cancer cells | 338.33 | Diaryl substitution pattern | Anticancer |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Various cancer cell lines | 1.62-60.62 | Halogen substitution | Anticancer |

The anticancer activity of thiourea derivatives has been extensively characterized through QSAR modeling. N,N-Diarylthiourea derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 338.33 ± 1.52 μM [3]. The compound exhibited selectivity for cancer cells over normal human lung cells, indicating a favorable therapeutic index. Flow cytometry analysis revealed that the mechanism of action involves cell cycle arrest in the S phase and caspase-3 activation, suggesting the induction of apoptosis through an intrinsic pathway.

Structure-activity relationship analysis of quinazolinone derivatives revealed that compounds with electron-withdrawing substituents, particularly halogen atoms, exhibited enhanced cytotoxic activity [4]. The most potent compounds demonstrated IC50 values ranging from 1.62 to 10.21 μM against various cancer cell lines, with selectivity indices favoring cancerous over normal cells. The presence of methoxy and methyl substituents on the phenyl ring also contributed to improved anticancer activity.

Molecular Docking Studies with Kinase and DNA Targets

Molecular docking studies provide crucial insights into the binding modes and interactions of 1-(2,4-Dimethylphenyl)-3-methylthiourea analogs with various biological targets. These computational investigations reveal the molecular basis of biological activity and guide the rational design of more potent compounds.

Thiourea-iron complexes have been subjected to comprehensive molecular docking analysis against NUDIX hydrolase type 5 (NUDT5), a therapeutic target for breast cancer treatment [5]. The docking studies revealed binding affinities ranging from -5.88 to -9.56 kcal/mol, with the most potent compound exhibiting an inhibition constant of 98.54 nM. The binding interactions were stabilized through conventional hydrogen bonds with amino acid residues LeuA:98 and AspA:100, complemented by carbon-hydrogen bonds and van der Waals interactions.

The molecular docking validation was performed using AutoDock version 1.5.6, with root mean square deviation values less than 2 Å confirming the reliability of the docking methodology. The grid box parameters were optimized with coordinates of 40 × 40 × 40 Å and 0.375 Å spacing. The genetic algorithm parameters employed 100 runs to ensure comprehensive conformational sampling.

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Inhibition Constant | Validation Method |

|---|---|---|---|---|

| NUDIX hydrolase type 5 (NUDT5) | -5.88 to -9.56 | Hydrogen bonds, van der Waals | 98.54 nM | AutoDock validation |

| c-Met kinase | Not specified | Hydrophobic interactions, H-bonds | Not specified | Surflex-Dock |

| CK2 and PIM-1 kinases | Not specified | Kinase active site binding | Not specified | Western blot validation |

| DNA structures | Not specified | Base pair recognition | Not specified | Fluorescence quenching |

Bis-acyl-thiourea derivatives have demonstrated significant DNA binding affinity through intercalation mechanisms [6]. The binding interactions were characterized using UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. The binding constants (Kb) and negative Gibbs free energy changes (ΔG) indicated favorable thermodynamic interactions with DNA. The formation of bulky compound-DNA complexes was confirmed by reduced diffusion coefficients observed in electrochemical measurements.

Triazole-containing compounds have been investigated for their interaction with c-Met kinase using Surflex-Dock molecular docking software [7]. The binding mode analysis revealed that the compounds form stable complexes through hydrophobic interactions and hydrogen bonding networks. The triazolotetrazine ring system participated in hydrogen bonding with ARG1086, while the benzoyl group formed additional hydrogen bonds with ASP1222.

Protein kinase inhibitors targeting CK2 and PIM-1 kinases have been evaluated for their binding affinity and selectivity [8]. These enzymes are involved in cell proliferation, survival, and drug resistance mechanisms in cancer cells. The molecular docking studies provide insights into the binding mode and selectivity profile of thiourea-based inhibitors.

Density Functional Theory Investigations of Electronic Configurations

Density Functional Theory calculations provide fundamental insights into the electronic structure and properties of 1-(2,4-Dimethylphenyl)-3-methylthiourea and related compounds. These computational investigations reveal the electronic configurations that govern molecular reactivity and biological activity.

Benzothiazole-benzoylthiourea derivatives have been subjected to comprehensive DFT analysis using the B3LYP/6-311++G(d,p) level of theory [9]. The calculations employed the polarizable continuum model to account for solvent effects, with acetonitrile as the solvent medium. The optimized geometries were confirmed to represent local minima through vibrational frequency analysis.

The electronic transitions were characterized through time-dependent DFT calculations, revealing three distinct absorption bands. Band I, observed at 329 nm with an energy gap of 3.77 eV, corresponds to the HOMO→LUMO transition involving electron transfer from the benzothiazole moiety to the benzoylthiourea fragment. Band II, at 277 nm (4.47 eV), represents the HOMO-3→LUMO transition with 91% probability, involving π→π* electronic transitions across the entire molecular framework.

| Compound Type | Calculation Level | HOMO-LUMO Gap (eV) | Key Electronic Transitions | Solvent Model |

|---|---|---|---|---|

| Benzothiazole-benzoylthiourea | B3LYP/6-311++G(d,p) | 3.77 | HOMO→LUMO (98%) | PCM (acetonitrile) |

| Thiadiazole derivatives | B3LYP/6-31+G(d,p) | Not specified | n→π* transitions | Gas phase |

| Thiourea derivatives | M06-2X/6-31G* | Not specified | Nucleophilic character | Gas phase |

| Substituted thiourea | B3LYP/6-31+G(d,p) | Not specified | Intramolecular H-bonding | PCM |

Thiadiazole derivatives have been investigated using DFT calculations at the B3LYP/6-31+G(d,p) level, revealing excellent correlation (R² = 0.998) between calculated and experimental vibrational frequencies [10]. The frontier molecular orbital analysis indicated that the HOMO and LUMO are localized on specific regions of the molecule, with the HOMO predominantly distributed over the amino group and the LUMO concentrated on the thiadiazole ring system.

The molecular electrostatic potential maps revealed regions of high electron density associated with nitrogen and sulfur atoms, indicating potential sites for nucleophilic attack. The calculated dipole moments and polarizabilities suggest significant charge transfer capabilities, which correlate with the observed biological activities.